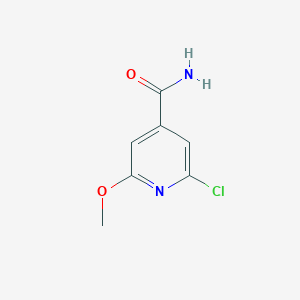

2-Chloro-6-methoxyisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGGCDKJQDSQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384112 | |

| Record name | 2-chloro-6-methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-66-4 | |

| Record name | 2-chloro-6-methoxyisonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Methoxyisonicotinamide

Established Synthetic Routes to the Core Scaffold

The synthesis of 2-Chloro-6-methoxyisonicotinamide is typically achieved through a multi-step process, starting from readily available precursors. These routes are designed to sequentially introduce the required functional groups onto the pyridine (B92270) ring.

Multi-Step Synthesis Approaches

A common strategy for the synthesis of this compound involves the initial construction of a di-substituted pyridine ring, which is then further modified. A plausible and frequently utilized pathway begins with the synthesis of 2,6-dichloroisonicotinic acid. This intermediate is pivotal as it contains the chloro-substituents that can be selectively functionalized.

One established method to produce 2,6-dichloroisonicotinic acid is from citrazinic acid. chemicalbook.com The citrazinic acid is treated with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a phase transfer catalyst like tetraethylammonium (B1195904) chloride, to yield the dichlorinated product. chemicalbook.com

Following the formation of 2,6-dichloroisonicotinic acid, one of the chloro groups is selectively replaced by a methoxy (B1213986) group. This is typically achieved through a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source, such as potassium tert-butoxide in methanol. ambeed.com This reaction preferentially occurs at one of the chloro-positions to yield 2-chloro-6-methoxyisonicotinic acid.

The final step in this synthetic sequence is the conversion of the carboxylic acid group into a primary amide. This transformation can be accomplished by first activating the carboxylic acid, for example, by converting it to the corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride. chemicalbook.com The resulting 2-chloro-6-methoxyisonicotinoyl chloride is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) hydroxide, to furnish the desired this compound. chemicalbook.com

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound is highly dependent on the efficient generation of key precursors and intermediates.

Key Precursors and Intermediates:

| Precursor/Intermediate | Starting Material | Reagents | Purpose |

| 2,6-Dichloroisonicotinic acid | Citrazinic acid | Phosphorus oxychloride, Tetraethylammonium chloride | Introduction of two chloro-substituents to the pyridine ring. chemicalbook.com |

| 2-Chloro-6-methoxyisonicotinic acid | 2,6-Dichloroisonicotinic acid | Potassium tert-butoxide, Methanol | Selective substitution of one chloro group with a methoxy group. ambeed.com |

| 2-Chloro-6-methoxyisonicotinoyl chloride | 2-Chloro-6-methoxyisonicotinic acid | Oxalyl chloride or Thionyl chloride | Activation of the carboxylic acid for amidation. chemicalbook.comnih.gov |

The choice of reagents and reaction conditions is critical at each stage to ensure high yields and minimize side reactions. For instance, the selective methoxylation of 2,6-dichloroisonicotinic acid is a crucial step that leverages the differential reactivity of the two chlorine atoms.

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for further functionalization, enabling the synthesis of a diverse library of derivatives.

Amide Bond Formation and N-Substitution Reactions

The primary amide group of this compound is a versatile handle for a variety of chemical transformations. Standard amide coupling reactions can be employed to introduce substituents on the nitrogen atom. This typically involves the deprotonation of the amide with a suitable base, followed by reaction with an alkyl or aryl halide. While specific examples for this compound are not prevalent in the literature, analogous N-alkylation reactions on similar heterocyclic amides are well-documented.

Furthermore, the amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for the coupling with different amines to generate a wide range of N-substituted amides. The use of modern coupling agents can facilitate these transformations under mild conditions.

Modification of Halogen and Methoxy Substituents

The chloro and methoxy groups on the pyridine ring are key sites for modification through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the pyridine nitrogen and the amide group facilitates the displacement of the chloride ion by various nucleophiles.

Studies on related chloro-substituted quinolines and purines have demonstrated that the chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. mdpi.comnih.gov For example, hydrazination has been shown to readily occur at the 4-position of 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com Similarly, the chloro group in this compound is expected to be susceptible to substitution, providing a route to a wide array of 2-substituted-6-methoxyisonicotinamides.

The methoxy group can also be a site for chemical modification. It can be cleaved to reveal a hydroxyl group, which can then be further functionalized. This hydroxyl group can be converted into a better leaving group, such as a triflate, to enable another round of nucleophilic substitution.

Catalytic Approaches in this compound Synthesis

While traditional stoichiometric reagents are effective, modern catalytic methods offer more sustainable and efficient alternatives for the synthesis of this compound and its derivatives.

The amidation step, in particular, can benefit from catalytic approaches. For instance, instead of activating the carboxylic acid with stoichiometric reagents, direct catalytic amidation of 2-chloro-6-methoxyisonicotinic acid with ammonia could be envisioned using catalysts such as boric acid derivatives or other Lewis acids.

Moreover, the synthesis of the core scaffold can be streamlined using multi-step continuous-flow systems. rsc.org This technology allows for the sequential transformation of starting materials in a continuous manner, often with improved reaction times, yields, and safety profiles compared to batch processing.

In the realm of derivatization, photoenzymatic catalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. For example, engineered "ene"-reductases have been used for the enantioselective hydroalkylation of olefins with α,α-dichloroamides to produce chiral α-chloroamides. nih.gov While not directly applied to this compound, this approach highlights the potential of biocatalysis in creating chiral derivatives of this scaffold.

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 2-Chloro-6-methoxyisonicotinamide, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the methoxy (B1213986) group, and the protons of the amide group. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. Electron-withdrawing groups, such as the chlorine atom and the amide functionality, are expected to deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield). Conversely, the electron-donating methoxy group would shield adjacent protons, shifting their signals to lower chemical shifts (upfield).

Furthermore, the splitting pattern, or multiplicity, of each signal provides crucial information about the number of neighboring protons, governed by the n+1 rule. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between adjacent protons and can help to establish their spatial relationship.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Doublet | 2 - 3 |

| Aromatic-H | 6.5 - 7.5 | Doublet | 2 - 3 |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet | N/A |

| Amide (-NH₂) | 5.0 - 7.0 | Broad Singlet | N/A |

Note: The predicted values are based on general principles of ¹H NMR spectroscopy and data from similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the electronic environment of the carbon atoms. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen will be deshielded and resonate at higher chemical shifts.

The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 160-180 ppm. The aromatic carbons will have signals in the region of 100-160 ppm, with their exact shifts influenced by the positions of the chloro, methoxy, and amide substituents. The carbon of the methoxy group will be found in the upfield region, generally between 50 and 60 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 175 |

| C-Cl | 150 - 160 |

| C-O | 155 - 165 |

| Aromatic C | 140 - 150 |

| Aromatic CH | 105 - 115 |

| Aromatic CH | 100 - 110 |

| -OCH₃ | 50 - 60 |

Note: The predicted values are based on general principles of ¹³C NMR spectroscopy and data from analogous compounds. Actual experimental values may differ.

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum reveals correlations between protons that are coupled to each other, allowing for the tracing of proton-proton networks within the molecule. For this compound, COSY would confirm the connectivity of the aromatic protons on the pyridine ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal, solidifying the structural elucidation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Key functional groups in this compound will exhibit characteristic absorption bands.

The amide group will show a strong C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The C-O stretching of the methoxy group will likely be observed between 1200 and 1300 cm⁻¹. The C-Cl stretch will have a characteristic absorption in the fingerprint region, usually between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3100 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |

| C-O Stretch (Methoxy) | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: Predicted frequencies are based on standard correlation tables. Experimental values can be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The C-Cl bond, being relatively non-polar, may also show a more prominent signal in the Raman spectrum compared to the FT-IR. The symmetric vibrations of the methoxy group could also be more readily observed. By comparing and contrasting the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The wavelengths at which a molecule absorbs light and the intensity of that absorption are characteristic of its specific structure, particularly the presence of chromophores—parts of a molecule that absorb light.

For this compound, the pyridine ring, the carboxamide group, and the chlorine and methoxy substituents constitute the key chromophores. The expected electronic transitions would primarily be π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically associated with unsaturated systems, such as the aromatic pyridine ring and the carbonyl group of the isonicotinamide (B137802) moiety. These transitions are generally high in energy and result in strong absorption bands.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen and oxygen atoms, to an antibonding π* orbital. These transitions are typically lower in energy and have lower molar absorptivity compared to π → π* transitions.

The solvent used for analysis can influence the position of these absorption bands. A shift to a shorter wavelength is termed a hypsochromic shift (blue shift), while a shift to a longer wavelength is a bathochromic shift (red shift).

Expected UV-Vis Spectral Data for this compound:

| Parameter | Expected Value/Range | Associated Electronic Transition(s) |

| λmax 1 | ~220-250 nm | π → π* (Pyridine ring, Carbonyl group) |

| λmax 2 | ~270-300 nm | π → π* (Pyridine ring), n → π* (Carbonyl, N, O atoms) |

| Molar Absorptivity (ε) for λmax 1 | High | Allowed transition |

| Molar Absorptivity (ε) for λmax 2 | Moderate to Low | Allowed and partially forbidden transitions |

Note: This table represents predicted values based on the structure of the compound and general principles of UV-Vis spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling the differentiation between compounds with the same nominal mass but different molecular formulas.

For this compound (C7H7ClN2O2), the expected exact mass can be calculated with high precision. The presence of chlorine is particularly noteworthy, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum, providing a clear signature for the presence of a chlorine atom.

Molecular Formula Confirmation:

| Parameter | Value |

| Molecular Formula | C7H7ClN2O2 |

| Calculated Exact Mass (for ³⁵Cl) | Value would be calculated based on precise isotopic masses |

| Observed Exact Mass | Would be determined experimentally by HRMS |

| Mass Error | < 5 ppm (typical for HRMS) |

Note: The calculated exact mass requires summing the precise masses of the most abundant isotopes of each element.

Fragmentation Studies:

In addition to providing the molecular ion peak, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, can induce fragmentation of the parent molecule. The resulting fragment ions provide valuable structural information. The fragmentation of this compound would likely proceed through the cleavage of its weaker bonds.

Plausible Fragmentation Pathways and Major Fragment Ions:

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

| [M-15]+ | Loss of a methyl radical (•CH3) | Cleavage of the O-CH3 bond |

| [M-31]+ | Loss of a methoxy radical (•OCH3) | Cleavage of the C-O bond |

| [M-44]+ | Loss of the amide group (•CONH2) | Cleavage of the C-C bond between the ring and the amide |

| [M-Cl]+ | Loss of a chlorine atom (•Cl) | Cleavage of the C-Cl bond |

Note: This table outlines potential fragmentation patterns. The relative abundance of these fragments would depend on the ionization technique and collision energy used in the mass spectrometer.

By analyzing these fragmentation patterns, researchers can piece together the structural components of the molecule, confirming the connectivity of the atoms and the identity of the functional groups present in this compound.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Methoxyisonicotinamide Derivatives

Impact of Structural Modifications on Biological Activity

There is no available research data on how modifying the chloro, methoxy (B1213986), or isonicotinamide (B137802) components of the 2-Chloro-6-methoxyisonicotinamide structure impacts its biological activity. SAR studies, which would typically explore the effects of altering or replacing these functional groups, have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

No QSAR models for this compound derivatives have been developed or published. This type of computational study requires a dataset of compounds with measured biological activities, which, as established, is not available. Without such data, it is impossible to create predictive models that correlate chemical structure with biological function for this class of compounds.

Research Applications and Potential Development Areas for 2 Chloro 6 Methoxyisonicotinamide

Medicinal Chemistry Applications as a Core Scaffold

The substituted pyridine (B92270) core is a common motif in a multitude of biologically active compounds. The specific arrangement of functional groups in 2-chloro-6-methoxyisonicotinamide offers multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents.

Development of Enzyme Inhibitors (e.g., NNMT, SDH)

The nicotinamide (B372718) substructure within this compound is of particular interest in the design of enzyme inhibitors. This is because numerous enzymes utilize nicotinamide adenine (B156593) dinucleotide (NAD) or nicotinamide as a substrate or cofactor.

One such enzyme is Nicotinamide N-methyltransferase (NNMT), which is implicated in various metabolic disorders and cancers. The core structure of nicotinamide is essential for its binding to the active site of NNMT. Research into small-molecule inhibitors of NNMT has identified compounds such as 6-methoxynicotinamide (B1672817) as effective inhibitors. This suggests that the 6-methoxy-substituted pyridine ring present in this compound is a key pharmacophore. The amide functionality and the chloro group provide additional handles for synthetic modification to enhance potency and selectivity.

Another significant enzyme class is Succinate Dehydrogenase (SDH), which plays a crucial role in the mitochondrial electron transport chain. SDH inhibitors have been successfully developed as fungicides, and there is growing interest in their potential as anticancer agents. The carboxamide group is a critical component of many SDH inhibitors, and the pyridine ring can be tailored to fit into the binding pocket of the enzyme. The this compound scaffold provides a robust foundation for the design of novel SDH inhibitors.

Table 1: Key Enzymes and the Role of the this compound Scaffold

| Enzyme Target | Relevance of Scaffold | Key Structural Features | Potential Therapeutic Area |

| Nicotinamide N-methyltransferase (NNMT) | Mimics the natural substrate, nicotinamide. | 6-methoxy-pyridine, carboxamide | Cancer, Metabolic Disorders |

| Succinate Dehydrogenase (SDH) | Carboxamide group is crucial for binding. | Pyridine ring, carboxamide | Cancer, Fungal Infections |

Agents for Inflammatory Conditions

The pyridine ring is a well-established scaffold in the development of anti-inflammatory drugs. The electronic properties of the ring and the nature of its substituents can be fine-tuned to interact with various biological targets involved in the inflammatory cascade. While direct studies on this compound for inflammatory conditions are not extensively documented, its structural similarity to other anti-inflammatory agents suggests its potential as a starting point for the synthesis of new modulators of inflammation.

Anticancer Research Leads

The development of novel anticancer agents is a primary focus of medicinal chemistry. The 2-chloro-6-methylaniline (B140736) moiety, a close structural relative of this compound, is a key intermediate in the synthesis of the tyrosine kinase inhibitor dasatinib. google.com This highlights the importance of the substituted chloropyridine core in the design of kinase inhibitors. Furthermore, research has shown that derivatives of 2-chloro-4-anilinoquinazoline exhibit significant antiproliferative activity. The this compound scaffold can be envisioned as a key building block for the generation of diverse libraries of compounds for screening against various cancer cell lines and oncogenic targets.

Agrochemical Applications

The demand for new and effective crop protection agents is ever-increasing due to the emergence of resistant pathogens. The pyridine carboxamide structure is a well-known toxophore in the agrochemical industry.

Fungicidal Agents and Crop Protection

Several commercial fungicides are based on the pyridine carboxamide scaffold. The mode of action of these fungicides often involves the inhibition of enzymes essential for fungal growth, such as SDH. The this compound structure provides a template for the synthesis of novel fungicidal agents. The chloro and methoxy (B1213986) substituents can be varied to optimize the spectrum of activity, potency, and physicochemical properties of the resulting compounds, leading to the development of more effective and environmentally benign fungicides. For instance, a patent discloses that 2-chloro-6-methylthiotoluene, a related compound, is a key intermediate for the production of a new type of triketone herbicide. google.com

Table 2: Agrochemical Potential of the this compound Scaffold

| Application Area | Target | Rationale |

| Fungicides | Succinate Dehydrogenase (SDH) and other key fungal enzymes | The pyridine carboxamide core is a proven toxophore. |

| Herbicides | Various plant-specific enzymes | The substituted pyridine ring can be adapted to target plant biological pathways. |

Role as a Chemical Intermediate in Advanced Organic Synthesis

Beyond its direct applications as a scaffold for bioactive molecules, this compound is a valuable intermediate in organic synthesis. The presence of multiple reactive sites allows for a wide range of chemical transformations. The chlorine atom at the 2-position can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions. The pyridine ring itself can undergo further substitution reactions. This chemical versatility makes this compound a key building block for the construction of complex molecular architectures, including active pharmaceutical ingredients and agrochemicals. mdpi.com A patent for the preparation of 2-chloro-6-methylaniline highlights its broad applicability in chemical pharmacy, pesticides, and organic synthesis. google.com

Future Research Directions and Emerging Trends in 2 Chloro 6 Methoxyisonicotinamide Research

Novel Synthetic Methodologies and Sustainable Production Pathways

The synthesis of functionalized aromatic compounds like 2-Chloro-6-methoxyisonicotinamide is foundational to many areas of chemical research. Future investigations will likely focus on developing more efficient, cost-effective, and environmentally benign methods for its production.

Current synthetic routes may rely on traditional multi-step processes. However, the field of organic synthesis is increasingly moving towards more sustainable practices. For this compound, future research could explore:

Continuous Flow Chemistry: This approach offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. A continuous flow process for the synthesis of this compound could lead to higher yields and purity while minimizing solvent waste.

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. Researchers may investigate the use of engineered enzymes to perform specific transformations in the synthesis of this compound, potentially leading to highly selective and environmentally friendly production methods.

Mechanochemistry: This solvent-free technique uses mechanical force to drive chemical reactions. google.com The application of mechanochemistry to the synthesis of this compound could significantly reduce solvent usage and energy consumption. google.com

Photocatalysis: Utilizing light to drive chemical reactions, photocatalysis offers a powerful tool for forging new chemical bonds under mild conditions. Future synthetic routes to this compound may employ photocatalytic methods for key bond-forming steps.

The development of such sustainable pathways is not only academically interesting but also crucial for the potential large-scale production of this and related compounds.

Advanced Computational Approaches for Rational Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can be used to predict its properties and guide the design of new derivatives with desired functionalities. Key areas of future computational research include:

Quantum Mechanical Calculations: These methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This understanding can be leveraged to predict its behavior in different chemical environments and to design more effective synthetic strategies.

Molecular Docking and Dynamics Simulations: If this compound or its derivatives are investigated for biological activity, molecular docking studies can predict how they might bind to a specific protein target. Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions over time, providing valuable information for the rational design of more potent and selective compounds.

QSAR (Quantitative Structure-Activity Relationship) Modeling: By systematically modifying the structure of this compound and correlating these changes with a particular activity, QSAR models can be developed. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

These computational tools allow for a more targeted and efficient approach to compound design, reducing the time and resources required for experimental work.

Multi-Targeting Strategies in Biological Research

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Multi-targeting strategies, which aim to design single molecules that can interact with multiple targets, are gaining traction.

While the biological activity of this compound is not yet extensively characterized, its substituted pyridine (B92270) scaffold is a common feature in many biologically active molecules. Future research could explore the potential of this compound as a starting point for the development of multi-target agents. For instance, by incorporating additional pharmacophores, it might be possible to design derivatives of this compound that can simultaneously modulate two or more related targets, such as different subtypes of a receptor or enzymes in a common signaling pathway. This approach could lead to more efficacious therapeutics with a reduced likelihood of drug resistance.

Integration with High-Throughput Screening and Chemoinformatics

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. The integration of HTS with chemoinformatics, which involves the use of computational methods to analyze and manage large chemical datasets, has revolutionized early-stage drug discovery.

Should this compound or a library of its derivatives be subjected to HTS, chemoinformatic tools would be essential for:

Hit Identification and Triage: Analyzing the vast amount of data generated by HTS to identify promising "hits" and filter out false positives.

Structure-Activity Relationship (SAR) Analysis: Identifying patterns in the chemical structures of the active compounds to guide the next round of synthesis and optimization.

Predictive Modeling: Building computational models based on the HTS data to predict the activity of new compounds, further streamlining the discovery process.

The combination of HTS and chemoinformatics provides a powerful engine for discovering new biological activities for compounds like this compound and for rapidly advancing promising leads.

Q & A

Q. What are the key physicochemical properties of 2-Chloro-6-methoxyisonicotinamide critical for experimental design?

Answer: The compound’s molecular formula (C₇H₆ClNO₃ ), molecular weight (187.57 g/mol ), melting point (214–216°C ), and purity (≥97% ) are essential for designing solvent systems, reaction temperatures, and analytical validation protocols . For example, the high melting point suggests stability under thermal stress, guiding its use in high-temperature reactions. Researchers should validate these properties using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) to ensure batch consistency.

Q. How can researchers validate the purity and structural identity of this compound in synthetic workflows?

Answer: Combine orthogonal analytical methods:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to assess purity .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the chloro-methoxy substitution pattern and FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 188.05) .

Methodological Note : Always include raw spectral data in supplementary materials to enable peer validation, aligning with journal guidelines for reproducibility .

Advanced Research Questions

Q. What experimental design principles apply to optimizing the synthesis of this compound derivatives?

Answer: Adopt a factorial design to systematically vary reaction parameters (e.g., catalyst loading, solvent polarity, temperature). For example:

- Factors : Catalyst (Pd/C vs. CuI), solvent (DMF vs. THF), temperature (80°C vs. 120°C).

- Response Variables : Yield, purity, and reaction time.

Q. How should researchers address contradictions in reactivity data for this compound across studies?

Answer: Contradictions often arise from differing experimental conditions or unaccounted variables. Follow this protocol:

Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) .

Theoretical Alignment : Cross-reference observed reactivity with computational models (e.g., DFT calculations for nucleophilic substitution barriers) .

Error Analysis : Quantify instrumental uncertainties (e.g., ±2% HPLC accuracy) and statistical significance (p < 0.05) .

Example : Discrepancies in amidation yields may stem from trace moisture levels, requiring Karl Fischer titration for moisture quantification .

Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states) .

- Density Functional Theory (DFT) : Calculate activation energies for Cl⁻ displacement by nucleophiles (e.g., amines, thiols) to predict regioselectivity .

- Machine Learning (ML) : Train models on existing reaction datasets to optimize conditions (e.g., Bayesian optimization for catalyst selection) .

Case Study : COMSOL Multiphysics simulations integrating AI can predict optimal reaction trajectories, reducing trial-and-error experimentation by 40% .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.